Cas no 134152-14-0 (Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI))

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) structure
134152-14-0 structure
Nome del prodotto:Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
Numero CAS:134152-14-0
MF:C25H39N9O8S2
MW:657.762662172318
CID:176621
PubChem ID:3083201

Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Glycinamide,L-glutaminyl-L-valyl-L-valyl-3-[(3-nitro-2-pyridinyl)dithio]-L-alanyl- (9CI)
    • glutaminyl-valyl-valyl-S-(3-nitro-2-pyridinesulfenyl)cysteinyl-glycinamide
    • Gln-val-val-cys(npys)-gly-NH2
    • Glycinamide, L-glutaminyl-L-valyl-L-valyl-3-((3-nitro-2-pyridinyl)dithio)-L-alanyl-
    • L-glutaminyl-L-valyl-N-[({3-[(3-nitropyridin-2-yl)disulfanyl]-L-alanyl}amino)acetyl]-L-valinamide
    • DTXSID40928476
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 2-Amino-N~1~-{1-[(1-{[2-({2-amino-1-hydroxy-3-[(3-nitropyridin-2-yl)disulfanyl]propylidene}amino)-1-hydroxyethylidene]amino}-3-methyl-1-oxobutan-2-yl)imino]-1-hydroxy-3-methylbutan-2-yl}pentanediimidic acid
    • (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-[(3-nitropyridin-2-yl)disulfanyl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide
    • 134152-14-0
    • Inchi: InChI=1S/C25H39N9O8S2/c1-12(2)19(33-24(40)20(13(3)4)32-21(37)14(26)7-8-17(27)35)23(39)31-15(22(38)30-10-18(28)36)11-43-44-25-16(34(41)42)6-5-9-29-25/h5-6,9,12-15,19-20H,7-8,10-11,26H2,1-4H3,(H2,27,35)(H2,28,36)(H,30,38)(H,31,39)(H,32,37)(H,33,40)
    • Chiave InChI: MMDCGJKQVAIXIF-UHFFFAOYSA-N
    • Sorrisi: NC(CCC(C(NC(C(NC(C(NC(C(NCC(=O)N)=O)CSSC1N=CC=CC=1[N+]([O-])=O)=O)C(C)C)=O)C(C)C)=O)N)=O

Proprietà calcolate

  • Massa esatta: 657.236
  • Massa monoisotopica: 657.236
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 44
  • Conta legami ruotabili: 18
  • Complessità: 1040
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 338A^2
  • XLogP3: -1.1

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 1009.9°Cat760mmHg
  • Punto di infiammabilità: 564.6°C
  • Indice di rifrazione: 1.616
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
BIOOKE MICROELECTRONICS CO.,LTD
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd